

# Application Notes: 2-Chloro-4,6-dimethylNicotinamide in Agrochemical Synthesis

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## Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylNicotinamide

Cat. No.: B118945

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## Introduction

**2-Chloro-4,6-dimethylNicotinamide** is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of novel agrochemicals. The presence of a reactive chlorine atom at the 2-position of the pyridine ring allows for facile nucleophilic aromatic substitution, making it an ideal scaffold for the construction of a diverse range of biologically active molecules. This document outlines the application of **2-Chloro-4,6-dimethylNicotinamide** in the synthesis of a hypothetical fungicide, "Dimethoboscalid," which is structurally analogous to the commercial succinate dehydrogenase inhibitor (SDHI) fungicide, Boscalid.

The synthesis of Boscalid involves the formation of an amide bond between 2-chloronicotinoyl chloride and an aniline derivative.<sup>[1][2]</sup> By analogy, **2-Chloro-4,6-dimethylNicotinamide** can be reacted with a suitable aniline to generate novel fungicides. This application note provides a detailed protocol for such a synthesis, along with hypothetical performance data and graphical representations of the synthetic and biological pathways.

## Hypothetical Application: Synthesis of "Dimethoboscalid," a Novel SDHI Fungicide

**2-Chloro-4,6-dimethylNicotinamide** serves as a direct precursor for the synthesis of a novel fungicide, herein named "Dimethoboscalid." The synthesis involves a nucleophilic acyl

substitution reaction where the amide bond is formed between **2-Chloro-4,6-dimethylnicotinamide** and 2-amino-4'-chloro-1,1'-biphenyl. The resulting molecule is a potent inhibitor of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a well-established mode of action for this class of fungicides.

## Reaction Scheme

Caption: Synthetic route to the hypothetical fungicide "Dimethoboscalid".

## Experimental Protocol: Synthesis of "Dimethoboscalid"

This protocol details the laboratory-scale synthesis of "Dimethoboscalid" from **2-Chloro-4,6-dimethylnicotinamide**.

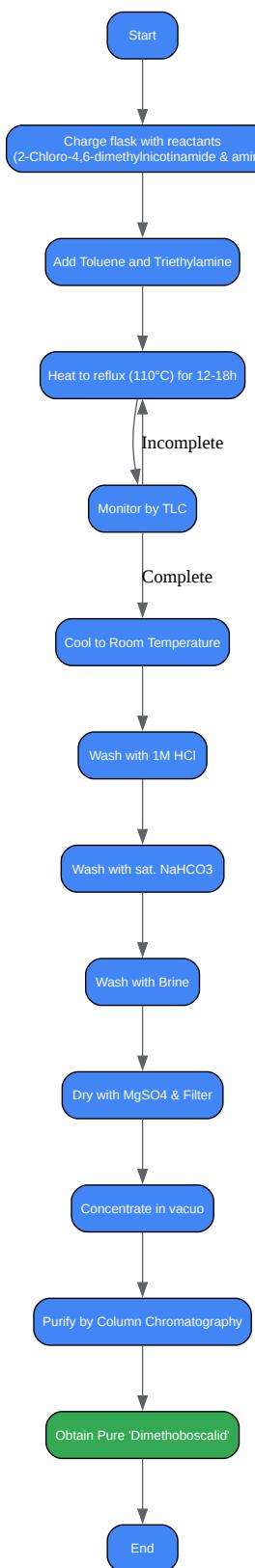
Materials:

- **2-Chloro-4,6-dimethylnicotinamide**
- 2-amino-4'-chloro-1,1'-biphenyl
- Triethylamine (Et<sub>3</sub>N)
- Toluene
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

**Procedure:**

- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **2-Chloro-4,6-dimethylnicotinamide** (1.0 eq) and 2-amino-4'-chloro-1,1'-biphenyl (1.05 eq).
- Solvent and Base Addition: Add toluene (100 mL) to the flask, followed by the dropwise addition of triethylamine (1.5 eq) with stirring.
- Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO<sub>3</sub> solution (2 x 50 mL), and brine (1 x 50 mL).
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure "Dimethoboscalid."

## Experimental Workflow

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## References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
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